molecular formula C17H13ClF3N3O B2697730 2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-71-5

2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2697730
CAS No.: 861206-71-5
M. Wt: 367.76
InChI Key: MLQZYJDTOYUPNU-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H13ClF3N3O and its molecular weight is 367.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Applications

The study by Saleem et al. (2013) detailed the synthesis of half-sandwich ruthenium(II) complexes using 1,2,3-triazole based ligands, showcasing their effectiveness in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. This highlights the potential use of triazole derivatives in enhancing catalytic processes, including those involving ruthenium complexes, which are pivotal in industrial and pharmaceutical chemistry due to their efficiency and selectivity in reactions (Saleem et al., 2013).

Material Science and Optical Properties

Research by Ahmed et al. (2016) on 1,2,3-triazole derivatives, synthesized through one-pot strategies, has contributed to understanding the molecular structures and optical properties of these compounds. Their work involves crystal structure analysis and DFT studies, providing insights into the potential use of triazole derivatives in materials science, particularly in the development of new materials with specific optical characteristics for applications in displays and sensors (Ahmed et al., 2016).

Pharmaceutical and Biological Activity

Bhat et al. (2016) synthesized a series of 1,2,3-triazole derivatives, exploring their antimicrobial and antioxidant activities. This demonstrates the relevance of triazole derivatives in pharmaceutical research, particularly in the development of new antimicrobial agents. The compounds exhibited a broad spectrum of antimicrobial activities, suggesting their potential as lead compounds for the development of new antibiotics and preservation agents (Bhat et al., 2016).

Chemical Synthesis and Drug Design

The work by Meshcheryakov and Shainyan (2004) on the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole showcases the utility of triazole derivatives in chemical synthesis, particularly in the context of designing compounds with potential inhibitory activity against various biological targets. This research underscores the versatility of triazole derivatives in synthesizing bioactive molecules that can be further explored in drug discovery and development processes (Meshcheryakov & Shainyan, 2004).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-5-7-14(18)8-6-12)16(25)24(11)15-4-2-3-13(9-15)17(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZYJDTOYUPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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